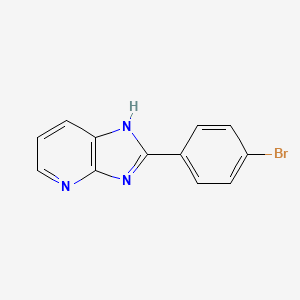

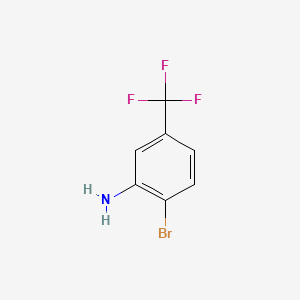

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Vue d'ensemble

Description

“2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine” is a type of imidazopyridine , which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes, is a common method for the construction of imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Prejudice Scaffold

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine: is recognized as a “drug prejudice” scaffold in medicinal chemistry due to its structural characteristics that are conducive to drug development . Its fused bicyclic heterocycle is a common feature in compounds with a broad spectrum of biological activities, making it a valuable target for the synthesis of new pharmaceuticals.

Material Science: Structural Character

The compound’s structural character also makes it useful in material science. The imidazo[4,5-b]pyridine moiety can contribute to the development of new materials with specific electronic or photonic properties .

Synthesis Strategies: Metal-Free Protocols

Recent advancements in the metal-free synthesis of imidazo[1,2-a]pyridines highlight the ecological impact of these methods. The compound serves as a key intermediate in such protocols, which are crucial for developing environmentally friendly synthetic strategies .

Biological Activity: Broad Spectrum

The broad spectrum of biological activity profiles displayed by derivatives of imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine , makes them important targets for the development of drugs with various therapeutic effects .

Eco-Friendly Synthesis: Environmental Impact

The push for eco-friendly synthesis methods has led to the development of new protocols for constructing the imidazo[1,2-a]pyridine core, aiming to reduce the ecological impact. This compound plays a role in these new synthetic approaches .

Direct Functionalization: Scaffold Construction

The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing derivatives. This compound is involved in the recent advances in radical reactions for direct functionalization through transition metal catalysis and metal-free methods .

Safety and Hazards

Orientations Futures

The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, is a focus of recent research, aiming to improve the ecological impact of the classical schemes . The search for environmentally benign synthetic strategies is a significant future direction .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine are GABA A receptors . These receptors play a crucial role in the functioning of the central nervous system. They are the chief inhibitory neurotransmitters in the mammalian central nervous system and contribute to a variety of physiological processes including sleep regulation, muscle relaxation, and anxiolytic effects .

Mode of Action

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine acts as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, the natural ligand for these receptors. By increasing the efficacy of GABA, it enhances the inhibitory effect of GABA on neuronal excitability, leading to the therapeutic effects .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of various cells. It affects the pathways involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism

Pharmacokinetics

Given its structural similarity to other imidazopyridines, it is likely to have good bioavailability and to be metabolized by the liver

Result of Action

The molecular and cellular effects of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine’s action are primarily related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it can reduce neuronal excitability. This can lead to a variety of effects, depending on the specific neurons and circuits involved .

Action Environment

The action, efficacy, and stability of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the patient, and genetic factors that can affect the expression and function of GABA A receptors and the metabolism of the drug

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESNXXKQZZRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225976 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine | |

CAS RN |

75007-86-2 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)